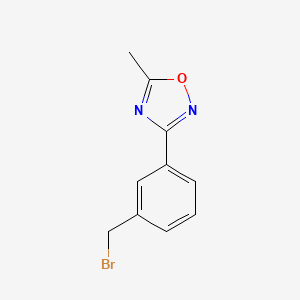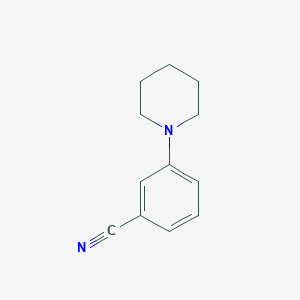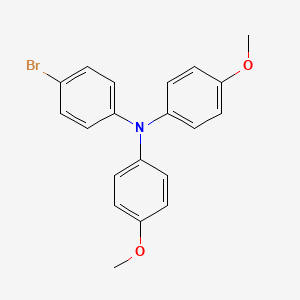
1-Bromo-2-éthoxynaphtalène
Vue d'ensemble
Description
1-Bromo-2-ethoxynaphthalene is an organic compound with the molecular formula C12H11BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an ethoxy group at the second position. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Applications De Recherche Scientifique
1-Bromo-2-ethoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
Target of Action
It is known to be used in suzuki–miyaura coupling reactions , suggesting that its targets could be various organoboron reagents involved in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling, 1-Bromo-2-ethoxynaphthalene likely acts as an electrophile, reacting with organoboron reagents. The bromine atom in 1-Bromo-2-ethoxynaphthalene is a good leaving group, which makes it susceptible to nucleophilic attack by organoboron compounds .
Biochemical Pathways
In the context of suzuki–miyaura coupling, it participates in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
Its molecular weight of 25112 suggests that it could potentially be absorbed and distributed in the body
Result of Action
In the context of Suzuki–Miyaura coupling, it contributes to the formation of new carbon-carbon bonds , which could potentially lead to the synthesis of various organic compounds.
Action Environment
The action of 1-Bromo-2-ethoxynaphthalene can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Additionally, it should be handled in a well-ventilated place to avoid formation of dust and aerosols .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxynaphthalene can be synthesized through several methods. One common approach involves the bromination of 2-ethoxynaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction typically occurs under mild conditions, ensuring high yield and purity .
Industrial Production Methods: Industrial production of 1-Bromo-2-ethoxynaphthalene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and minimize by-products. The compound is then purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-ethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form 2-ethoxynaphthalene by removing the bromine atom
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C)
Major Products:
- Substitution reactions yield various substituted naphthalenes.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions yield 2-ethoxynaphthalene .
Comparaison Avec Des Composés Similaires
1-Bromo-2-ethoxynaphthalene can be compared with other brominated naphthalenes and ethoxylated naphthalenes:
1-Bromo-2-methoxynaphthalene: Similar structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and physical properties.
2-Bromo-1-ethoxynaphthalene: The positions of the bromine and ethoxy groups are reversed, affecting the compound’s reactivity and applications.
1-Bromo-2-ethoxybenzene: A benzene derivative with similar functional groups but different aromatic ring structure, resulting in distinct chemical behavior
1-Bromo-2-ethoxynaphthalene stands out due to its unique combination of bromine and ethoxy substituents on the naphthalene ring, making it a valuable compound in various chemical and industrial applications.
Propriétés
IUPAC Name |
1-bromo-2-ethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-2-14-11-8-7-9-5-3-4-6-10(9)12(11)13/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMQDJUGOXMLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450167 | |
| Record name | 1-bromo-2-ethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50389-70-3 | |
| Record name | 1-bromo-2-ethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(2-Furyl)-1h-pyrazol-3-yl]methanol](/img/structure/B1337243.png)


![2-[(Thien-3-ylmethyl)thio]benzoic acid](/img/structure/B1337256.png)
![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)









